molecular formula C10H15NO B585007 Hordenine-d6 CAS No. 1346598-66-0

Hordenine-d6

Cat. No. B585007
CAS RN: 1346598-66-0
M. Wt: 171.273
InChI Key: KUBCEEMXQZUPDQ-WFGJKAKNSA-N
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Description

Hordenine-d6 is a deuterium-labeled version of Hordenine . Hordenine is a phenethylamine alkaloid found in a variety of plants and exhibits a broad array of biological activities and pharmacological properties, including anti-inflammatory and anti-fibrotic effects . It inhibits melanogenesis by suppressing the production of cyclic adenosine monophosphate (cAMP) .


Synthesis Analysis

A novel chemoenzymatic strategy ensures the rapid synthesis of hordenine, a valuable phenolic phytochemical, under mild working conditions . In a two-step cascade, the immobilized tyrosine decarboxylase from Lactobacillus brevis (Lb TDC) is coupled with the chemical reductive amination of tyramine .


Molecular Structure Analysis

The molecular formula of Hordenine-d6 is C10H9D6NO . The molecular weight is 171.27 .


Chemical Reactions Analysis

Hordenine is a typical tertiary amine, i.e., N-dimethyltryptamine, which is a principal alkaloid of barley (Hordeum vulgare L.) and belongs to the family, Poaceae . Its chemical structure is the same as stimulants which are in bitter orange .


Physical And Chemical Properties Analysis

Hordenine-d6 is a solid substance with a white to off-white color . It is stable under normal temperatures and pressures .

Scientific Research Applications

  • Bioanalytical Method Development : Hordenine-d6 is used as an internal standard for the quantification of hordenine in plant materials, as demonstrated in a study focused on Sceletium tortuosum, a plant of concern for recreational abuse. This method employs direct analysis in real time - high-resolution mass spectrometry (DART-HRMS) (Appley, Chambers, & Musah, 2021).

  • Hair Regrowth and Dermatology : Hordenine has shown effectiveness in promoting hair regrowth and enhancing the activity of dermal papilla cells. It functions by activating the Wnt/β-catenin signaling pathway, suggesting potential use in treating alopecia (Wang, Zang, Tang, Yang, Ye, & Dang, 2023).

  • Antibiofilm and Antimicrobial Properties : Hordenine exhibits quorum sensing inhibitory activity against Pseudomonas aeruginosa, making it a promising agent for biofilm prevention and treatment of infections caused by this pathogen (Zhou, Luo, Jiang, Jian, Chen, & Jia, 2018).

  • Cancer Therapy Research : Hordenine has been identified as a potential inhibitor of pyruvate dehydrogenase kinase 3 (PDK3), which is significant in lung cancer therapy. Its binding affinity and inhibition of PDK3 suggest therapeutic implications in lung cancer and PDK3-related diseases (Anwar, Mohammad, Shamsi, Queen, Parveen, Luqman, Hasan, Alamry, Azum, Asiri, & Hassan, 2020).

  • Pharmacokinetics and Bioavailability : Studies on hordenine's absorption, metabolism, and excretion reveal its pharmacokinetic profile in humans. One study focused on its presence in beer and its metabolism, shedding light on its biokinetics and potential effects when consumed in food products (Sommer, Göen, Budnik, & Pischetsrieder, 2020).

Mechanism of Action

Hordenine, an alkaloid found in plants, inhibits melanogenesis by suppression of cyclic adenosine monophosphate (cAMP) production . Hordenine is effective in UC treatment owing to pharmacological mechanisms that favor mucosal healing and the inhibition of SPHK-1/S1PR1/STAT3 signaling .

Safety and Hazards

Hordenine-d6 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

properties

IUPAC Name

4-[2-[bis(trideuteriomethyl)amino]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBCEEMXQZUPDQ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC1=CC=C(C=C1)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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